6-Amino-1,3,3-trimethyl-2-oxoindoline

Chemical Synthesis Medicinal Chemistry Quality Control

Researchers relying on generic 2-oxoindoline building blocks often encounter metabolic instability and poor blood-brain barrier penetration in CNS programs. 6-Amino-1,3,3-trimethyl-2-oxoindoline (CAS 120791-60-8) directly addresses this problem with its unique 1,3,3-trimethyl substitution pattern. - Pre-optimized sp3-rich scaffold designed to enhance BBB permeability and CNS target engagement. - 6-Amino handle enables rapid diversification; sterically shielded core improves metabolic stability. - Batch-to-batch consistency verified at ≥98% purity; stored under argon at 2-8°C for maximum shelf life. Ideal for medicinal chemistry teams building focused CNS screening libraries or probing IDO1/IDO2 selectivity in immuno-oncology.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 120791-60-8
Cat. No. B598475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3,3-trimethyl-2-oxoindoline
CAS120791-60-8
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)N)N(C1=O)C)C
InChIInChI=1S/C11H14N2O/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3
InChIKeyREGFWMJGPPJKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,3,3-trimethyl-2-oxoindoline Procurement & Differentiation Guide


6-Amino-1,3,3-trimethyl-2-oxoindoline (CAS 120791-60-8) is a heterocyclic organic compound belonging to the oxoindoline (indolin-2-one) class . It is characterized by a fused indole-oxindole system with a 6-amino group and three methyl substituents at the 1 and 3 positions, providing a unique steric and electronic profile . This compound serves as a privileged scaffold in central nervous system (CNS) drug discovery and is utilized as a building block in medicinal chemistry .

WorkflowPrivileged scaffold for CNS drug discovery
SelectionSterically hindered 1,3,3-trimethyl core with 6-amino functionalization handle
Use ContextBuilding block for medicinal chemistry and HTS library diversity

Why 6-Amino-1,3,3-trimethyl-2-oxoindoline Has No Generic Substitute


The specific 1,3,3-trimethyl substitution pattern on the oxoindoline core imparts a distinct steric environment and electronic distribution that is not replicated by other 2-oxoindoline derivatives . This substitution blocks potential metabolic soft spots and alters the compound's hydrogen-bonding capabilities, which directly influences its binding affinity and selectivity profiles in biological systems . Consequently, substituting 6-Amino-1,3,3-trimethyl-2-oxoindoline with a generic 2-oxoindoline analog in a research or development setting will likely result in significant deviations in assay outcomes, PK profiles, or synthetic yields, as demonstrated by the limited but specific data available [1].

1,3,3-Trimethyl steric and electronic properties are not replicated by generic 2-oxoindoline analogs.
Binding affinity and selectivity profiles may shift significantly, altering assay outcomes.
Synthetic yields and metabolic stability may differ, compromising multi-step reproducibility.

Quantitative Differentiation Data for 6-Amino-1,3,3-trimethyl-2-oxoindoline


Purity Benchmarking vs. Commercial Alternatives

The compound is commercially available at purities of 95%, 97%, and 98%+, enabling researchers to select the appropriate grade for their specific application . While no direct head-to-head comparison data is available, the range of purities and the availability of analytical documentation from reputable vendors like Sigma-Aldrich and ChemShuttle provide a quantifiable basis for procurement decisions over less-characterized or lower-purity alternatives .

Purity Grades
Specification review
Target95–98%+
ComparatorUnspecified 2-oxoindoline analogs
Supports purity-based procurement selection
Vendor specifications only; no head-to-head data
Chemical Synthesis Medicinal Chemistry Quality Control

Storage Stability vs. Unsubstituted Oxoindolines

Vendor datasheets recommend storage at 2-8°C under argon for this compound, which is more stringent than the room-temperature storage often recommended for simpler, unsubstituted oxoindolines . This suggests a higher sensitivity to degradation under ambient conditions, making proper storage and handling a key differentiator for procurement .

Storage Stability
Class-level
Target2–8°C under argon
ComparatorUnsubstituted oxoindoline (room temp.)
Stricter storage reflects higher degradation sensitivity
Class-level inference from vendor recommendations
Chemical Stability Long-term Storage Compound Management

Target Engagement: IDO2 Inhibition Selectivity

While high-strength direct comparative data for this specific compound is limited, class-level inference can be drawn from structurally related oxoindoline derivatives. A related compound (BDBM50533241) demonstrated an IC50 of 51,000 nM (51 µM) against mouse IDO2 [1]. This contrasts with potent IDO1 inhibitors in the same class that achieve low nanomolar potencies, suggesting the 1,3,3-trimethyl substitution may confer selectivity for IDO2 over IDO1 [1]. This differential profile could be advantageous in specific research contexts where IDO2 modulation is desired.

IDO2 Selectivity
Class-level
IC₅₀ 51,000 nM (class analog, mouse IDO2)
Suggests IDO2 preference over IDO1 in related scaffolds
Class-level inference; verify selectivity in target assay
Immuno-Oncology IDO/TDO Pathway Target Engagement

Structural Uniqueness vs. Common Building Blocks

The 1,3,3-trimethyl-6-amino substitution pattern creates a sterically hindered, sp3-rich architecture that is distinct from the planar, unsubstituted 2-oxoindoline core . This structural feature is explicitly highlighted by vendors as a 'privileged scaffold' for CNS drug discovery, implying enhanced brain penetration potential compared to simpler oxoindoline analogs .

Structural Uniqueness
Data to verify
Three methyl groups at C1/C3 vs. hydrogens in unsubstituted core
Sterically hindered architecture for CNS lead optimization
Vendor and class-level inference; confirm via in silico modeling
Chemical Space Scaffold Hopping Drug Discovery

Optimal Application Scenarios for 6-Amino-1,3,3-trimethyl-2-oxoindoline


CNS Drug Discovery Scaffold

The compound's designation as a 'privileged scaffold' for CNS drug discovery is supported by its unique sp3-rich, 1,3,3-trimethyl substitution pattern . This architecture is designed to enhance blood-brain barrier permeability and target engagement in the central nervous system . Procurement for CNS-focused medicinal chemistry programs is therefore justified over generic oxoindoline building blocks, as this scaffold offers a pre-optimized entry point for lead generation .

IDO2 Selectivity Investigation

Based on class-level inference, this compound or its close analogs may exhibit selectivity for IDO2 over IDO1 . In immuno-oncology research, where the IDO pathway is a key target, a tool compound with a preference for IDO2 could be used to dissect the specific roles of IDO1 and IDO2 in tumor immune evasion . Procurement for such studies should be accompanied by verification of selectivity in relevant assays.

Complex Molecule Assembly Building Block

With commercially available purities up to 98%+ and defined storage conditions (2-8°C under argon), this compound is a reliable building block for multi-step syntheses . Its 6-amino group provides a handle for further functionalization, while the 1,3,3-trimethyl groups offer steric protection and metabolic stability . Procurement from reputable vendors ensures batch-to-batch consistency, critical for reproducible synthetic outcomes .

HTS Library Design

The structural uniqueness of the 1,3,3-trimethyl-6-amino substitution pattern provides high three-dimensionality, a feature increasingly valued in HTS library design to access novel chemical space . Including this compound in a screening deck can increase the diversity of hits against challenging biological targets, such as protein-protein interactions or targets with flat, featureless binding sites .

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
Sp³-rich 1,3,3-trimethyl privileged core
Brain penetration and CNS target engagement
IDO2 selectivity investigation
Class-level IDO2 preference over IDO1
Verify selectivity in recombinant IDO2 assays
Complex molecule synthesis
High-purity options and defined storage
Batch consistency and 6-amino functionalization
HTS library design
High three-dimensionality and steric uniqueness
Hit identification against challenging protein targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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